molecular formula C13H21BN2O4 B7899496 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate

Cat. No.: B7899496
M. Wt: 280.13 g/mol
InChI Key: CGAGMVSOBGQIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This boronic ester derivative features a pyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₅H₂₄BN₃O₄, with a molecular weight of 337.18 g/mol (calculated from ). The compound is synthesized via nucleophilic substitution, where 1H-pyrazole-4-boronic acid pinacol ester reacts with an ethyl chloroacetate derivative under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF . Its primary application lies in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-10(17)18-7-6-16-9-11(8-15-16)14-19-12(2,3)13(4,5)20-14/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAGMVSOBGQIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the dioxaborolane ring: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the dioxaborolane ring.

    Acetylation: The final step involves the acetylation of the pyrazole nitrogen using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The boron center can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl Ester Derivatives with Variable Chain Lengths

  • Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate (Compound 1) Structure: Features a four-carbon ester chain. Synthesis: 90% yield via reaction of pyrazole boronic ester with ethyl 4-bromobutanoate in DMF/K₂CO₃ . Molecular Weight: 309.42 g/mol (ESI-MS: m/z 309.42 [M+H]⁺) .
  • Ethyl 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentanoate (Compound 2) Structure: Five-carbon ester chain. Synthesis: 95% yield under similar conditions . Molecular Weight: 323.61 g/mol (ESI-MS: m/z 323.61 [M+H]⁺) .

Comparison :

  • Longer alkyl chains (butanoate/pentanoate) improve reaction yields (90–95% vs. 57% for shorter-chain analogs) .
  • Increased hydrophobicity may enhance cell membrane permeability in biological applications but reduce aqueous solubility.

Substituted Acetate Derivatives

  • Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

    • Structure : Shorter two-carbon acetate chain.
    • Molecular Weight : 280.13 g/mol (CAS: 864754-16-5) .
    • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate Structure: Branched propanoate group. Molecular Weight: 308.18 g/mol (CAS: 1201657-32-0) . Synthetic Note: Requires steric-hindrance-tolerant coupling conditions.

Comparison :

  • Shorter chains (acetate) may exhibit faster reaction rates due to reduced steric hindrance .

Heterocyclic and Functional Group Modifications

  • 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine

    • Structure : Morpholine substituent instead of acetate.
    • Application : Intermediate in CDK2 inhibitor synthesis (45% yield in final coupling step) .
    • Molecular Weight : 307.20 g/mol (BLD Pharmatech: BD165599) .
  • 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

    • Structure : Aryl-substituted pyrazole.
    • Application : Used in biaryl synthesis via Suzuki coupling (PubChem CID: 4961249) .

Comparison :

  • Morpholine-containing analogs demonstrate enhanced solubility in polar solvents, advantageous for biological assays .
  • Aryl-substituted derivatives expand conjugation, altering electronic properties for tailored reactivity in cross-couplings .

tert-Butyl and Amide Derivatives

  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

    • Structure : tert-Butoxycarbonyl (Boc) protecting group.
    • Similarity Score : 0.86 vs. target compound .
    • Use : Facilitates selective deprotection in multi-step syntheses.
  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide Structure: Acetamide substituent. Similarity Score: 0.72 vs. target compound . Note: Amide group enhances hydrogen-bonding capacity for target engagement in drug design.

Comparison :

  • Boc protection improves stability during storage but requires acidic deprotection .
  • Amide derivatives may exhibit lower cell permeability than ester analogs due to increased polarity .

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate is a boron-containing organic molecule that has garnered attention in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring attached to an ethyl acetate moiety and a boronate group. Its molecular formula is C13H19BN2O3C_{13}H_{19}BN_2O_3 with a molecular weight of approximately 251.12 g/mol. The structure can be depicted as follows:

Structure C2H5OCOC4H6BN2O3\text{Structure }\text{C}_2\text{H}_5\text{OCO}-\text{C}_4\text{H}_6\text{B}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to the boronate moiety, which plays a crucial role in various biochemical interactions. Boron compounds are known to interact with biomolecules such as proteins and nucleic acids, influencing enzymatic activities and cellular signaling pathways.

Anticancer Activity

Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Compound CA54920Inhibition of angiogenesis

Enzyme Inhibition

Research has demonstrated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis.

Table 2: Enzyme Inhibition Data

EnzymeCompound Concentration (µM)% Inhibition
Tryptophan Hydroxylase (TPH)10064
Aromatase5072

Case Studies

A notable study investigated the effects of the compound on obesity-related metabolic disorders. The results indicated that it could effectively reduce fat accumulation in peripheral tissues by inhibiting TPH activity without affecting central nervous system functions.

Case Study Summary:

  • Objective: To evaluate the impact on obesity-related metabolic disorders.
  • Method: Administered to rodent models at varying doses.
  • Findings: Significant reduction in body weight and fat mass; improved insulin sensitivity.

Q & A

Q. Basic

  • ¹H NMR : Key signals include:
    • Pyrazole protons : Singlets at δ 6.99–7.35 ppm (C3/C5 protons) .
    • Ethyl acetate : A triplet for the methylene group (δ ~4.37 ppm, J = 6.4 Hz) and a singlet for the acetate methyl (δ ~1.9–2.1 ppm) .
  • HRMS (ESI-TOF) : Look for [M+H]⁺ matching the calculated mass (e.g., C₁₅H₂₇BN₃O₃⁺: 308.2140) .
  • IR : Absorbance at ~1350–1300 cm⁻¹ (B-O stretching) confirms the dioxaborolane ring .

How does the presence of the dioxaborolane ring influence the reactivity of the pyrazole moiety in subsequent cross-coupling reactions?

Advanced
The dioxaborolane group serves as a boronic ester precursor , enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. However, steric hindrance from the tetramethyl groups can slow coupling kinetics. To mitigate:

  • Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, which tolerate bulky substrates .
  • Optimize reaction temperature (80–100°C) and solvent (dioxane/water 4:1) to enhance boronate activation .
    Note: The ester group in the ethyl acetate moiety is generally stable under coupling conditions but may hydrolyze in strongly acidic/basic media .

What are the typical purification strategies for intermediates in the synthesis of this compound, especially when dealing with polar by-products?

Q. Basic

  • Flash column chromatography : Use silica gel with gradients of methanol (0–4%) in dichloromethane to separate nonpolar boronic esters from polar impurities .
  • Liquid-liquid extraction : Partition between ethyl acetate and water (1:1 ratio) to remove Cs₂CO₃ residues .
  • Recrystallization : For crystalline intermediates, use DMF/ethanol (1:1) to improve purity .

In designing bioactive molecules, how can the ethyl acetate group in this compound be strategically modified to enhance pharmacokinetic properties?

Q. Advanced

  • Hydrolysis : Convert the ethyl acetate to a carboxylic acid (via NaOH/EtOH) to improve water solubility .
  • Prodrug strategies : Replace the acetate with enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted release .
  • Stability optimization : Shield the ester group with steric hindrance (e.g., tert-butyl) to reduce esterase-mediated hydrolysis .

What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?

Q. Basic

  • Boronate hydrolysis : Avoid moisture by using anhydrous solvents and inert atmospheres .
  • Over-alkylation : Control stoichiometry to prevent di-substitution on the pyrazole ring .
  • Oxygen sensitivity : Degas solvents and use radical scavengers (e.g., BHT) to suppress oxidation of the boronate .

How can computational methods be applied to predict the reactivity or binding affinity of derivatives of this compound in medicinal chemistry?

Q. Advanced

  • Docking studies : Use software like AutoDock Vina to model interactions between the boronic ester and target proteins (e.g., CDK2). The dioxaborolane group can mimic transition states in enzyme inhibition .
  • DFT calculations : Predict the electrophilicity of the boron center to guide coupling reactivity .
  • MD simulations : Assess the stability of the ethyl acetate moiety in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.